4,6-Dimethylpyrimidine-2-carbonitrile
Description
Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Synthesis and Materials Science
Pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions, is a fundamental scaffold in the architecture of life and the innovation of new materials. slideshare.nethumanjournals.com As a core component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is central to genetic information and biological processes. growingscience.comjacsdirectory.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. humanjournals.comnih.govorientjchem.orgnih.govmdpi.com
In the realm of materials science, the unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an attractive building block for the design of functional organic materials. These materials find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysts. The ability to systematically modify the pyrimidine core at its 2, 4, 5, and 6 positions allows for the fine-tuning of its electronic and photophysical properties, enabling the creation of materials with tailored characteristics. mdpi.com
The synthesis of pyrimidine derivatives is a mature yet continually evolving field. growingscience.com Classical methods often involve the condensation of 1,3-dicarbonyl compounds with amidines or ureas. mdpi.com Modern synthetic strategies, however, have expanded to include multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and various cycloaddition methodologies, offering more efficient and versatile routes to a vast library of substituted pyrimidines. mdpi.comorgchemres.org
Significance of Nitrile Functional Group in Heterocyclic Chemistry
The nitrile, or cyano (-C≡N), group is a versatile and highly valuable functional group in organic and heterocyclic chemistry. researchgate.netallen.in Its strong electron-withdrawing nature significantly influences the electronic properties of the heterocyclic ring to which it is attached, often enhancing its reactivity and modifying its biological activity. fiveable.me The linear geometry of the nitrile group and its relatively small size allow it to be incorporated into sterically demanding environments within a molecule. nih.gov
One of the most significant roles of the nitrile group is its ability to serve as a synthetic precursor for a variety of other functional groups. researchgate.netebsco.com Through reactions such as hydrolysis, reduction, and cycloaddition, the nitrile can be transformed into carboxylic acids, amides, amines, and other heterocyclic rings, providing a gateway to a diverse range of chemical entities. researchgate.netallen.in
In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups, such as carbonyls or hydroxyls, and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov A significant number of pharmaceuticals across various therapeutic areas contain a nitrile moiety, highlighting its importance in drug design and development. The presence of the nitrile group can also impact the pharmacokinetic properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Contextualization of 4,6-Dimethylpyrimidine-2-carbonitrile within Pyrimidine Chemistry
Within the broad family of pyrimidine derivatives, this compound occupies a specific and important niche. The presence of the two methyl groups at the 4 and 6 positions provides steric bulk and alters the electronic landscape of the pyrimidine ring. The key feature of this molecule, however, is the carbonitrile group at the 2-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex pyrimidine-containing structures.
The nitrile group at the 2-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This reactivity is central to its utility as a building block in the construction of novel heterocyclic systems and libraries of compounds for biological screening. For instance, the nitrile can be converted to an amidine, which can then undergo cyclization reactions to form fused pyrimidine systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJKEOTNKJDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357892 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22126-16-5 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethylpyrimidine 2 Carbonitrile and Its Precursors
Established and Proposed Synthetic Routes to 4,6-Dimethylpyrimidine-2-carbonitrile
Direct synthesis of this compound is not extensively documented, necessitating the exploration of established pyrimidine (B1678525) chemistry to devise plausible synthetic pathways. These routes can be broadly categorized into direct cyanation approaches, multi-step syntheses, and alternative methods for introducing the nitrile functionality.
Direct Cyanation Approaches and Optimization Strategies
Direct introduction of a cyano group onto the 4,6-dimethylpyrimidine (B31164) ring at the 2-position represents a theoretically efficient approach. One potential, though not explicitly documented for this specific compound, method involves the palladium-catalyzed cyanation of a suitable 2-halo-4,6-dimethylpyrimidine precursor. This type of reaction is a common strategy for the synthesis of aryl and heteroaryl nitriles.
Another potential direct cyanation method could involve the use of N,N-dimethylformamide (DMF) as both a solvent and a source of the cyano group, a transformation that has been observed for other heterocyclic systems. Optimization of such a reaction would involve screening various palladium catalysts, ligands, and reaction conditions to achieve regioselective cyanation at the desired position.
A summary of potential direct cyanation strategies is presented in the table below.
| Precursor | Reagent | Catalyst/Conditions | Product | Notes |
| 2-Chloro-4,6-dimethylpyrimidine (B132427) | KCN or Zn(CN)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) | This compound | A standard cross-coupling approach. |
| 4,6-Dimethylpyrimidine | DMF | Pd catalyst | This compound | C-H activation approach. |
Multi-step Synthesis involving Protection and Deprotection Techniques
A more classical and potentially more controllable route to this compound involves a multi-step synthesis. A common strategy in pyrimidine chemistry is the conversion of a 2-amino group to a nitrile via the Sandmeyer reaction. wikipedia.orgbyjus.comnih.govorganic-chemistry.org This would involve the diazotization of 2-amino-4,6-dimethylpyrimidine (B23340) followed by treatment with a cyanide salt, typically copper(I) cyanide.
This multi-step approach offers the advantage of utilizing readily available starting materials. The synthesis of 2-amino-4,6-dimethylpyrimidine can be achieved through the condensation of acetylacetone (B45752) with guanidine (B92328). The subsequent Sandmeyer reaction, while a well-established transformation, may require careful optimization of the diazotization and cyanation steps to maximize yield and minimize side reactions.
Alternative Pathways for Nitrile Group Introduction
Alternative strategies for introducing the nitrile group at the 2-position of the 4,6-dimethylpyrimidine ring often involve the displacement of a suitable leaving group. One such approach is the conversion of 4,6-dimethylpyrimidine-2-thiol (B7761162) to a sulfonyl derivative, which can then be displaced by a cyanide nucleophile. mdpi.com The thiol can be oxidized to a sulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution.
Another plausible, though less common, method could be the direct condensation of amides with nitriles to form the pyrimidine ring, although this would require a specific and potentially complex starting material to yield the desired product. nih.gov
Synthesis of Key Pyrimidine Intermediates
Preparation of 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile
While not a direct precursor to this compound, the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) provides a relevant example of pyrimidine chlorination. This compound can be synthesized from 4,6-dihydroxy-2-methylpyrimidine (B75791) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene. google.com The dihydroxy precursor itself is prepared by the condensation of dimethyl malonate and acetamidine (B91507) hydrochloride. google.com The introduction of a cyano group at the 5-position would require a separate synthetic step, likely before the chlorination of the hydroxyl groups.
A general reaction scheme for the synthesis of a dichloromethylpyrimidine is shown below:
| Starting Material | Reagents | Product | Yield |
| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | 4,6-Dichloro-2-methylpyrimidine | Not specified |
| 4,6-Dihydroxy-2-methylpyrimidine | POCl₃ | 4,6-Dichloro-2-methylpyrimidine | Not specified |
Synthesis of 4,6-Dimethylpyrimidine-2-thiol
A crucial and well-documented precursor is 4,6-dimethylpyrimidine-2-thiol. This compound is readily synthesized through the cyclocondensation of acetylacetone with thiourea (B124793). researchgate.netdntb.gov.uanih.gov The reaction is typically carried out in an alcoholic solvent in the presence of an acid catalyst, such as hydrochloric acid. researchgate.netnih.gov This one-pot synthesis provides the desired product in good yield and serves as a versatile starting material for further transformations.
The reaction conditions for the synthesis of 4,6-dimethylpyrimidine-2-thiol are summarized in the following table.
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Acetylacetone, Thiourea | HCl, Ethanol (B145695) | 4,6-Dimethylpyrimidine-2-thiol hydrochloride | 81% | nih.gov |
| Acetylacetone, Thiourea | HCl, Ethanol | 4,6-Dimethylpyrimidine-2-thiol | High | researchgate.netdntb.gov.ua |
Synthesis of 2-hydroxyl-4,6-dimethylpyrimidine
A primary method for the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine involves the condensation reaction of urea (B33335) and 2,4-pentanedione (acetylacetone). This reaction is typically acid-catalyzed. One approach utilizes sulfuric acid as the catalyst in an ethanol solvent. The process involves dissolving urea in ethanol, adding 2,4-pentanedione, and then dropwise addition of sulfuric acid. The reaction proceeds for 1-3 hours at a temperature of 40-50°C. The resulting 2-hydroxyl-4,6-dimethylpyrimidine sulphate is then neutralized with an alkali to yield the final product. google.com
Another established method employs a solution of hydrogen chloride in a lower alcohol, such as isopropanol. In this procedure, urea and acetylacetone are heated in the presence of the alcoholic HCl solution. google.com The reaction mixture is typically refluxed for a couple of hours. Upon cooling, the hydrochloride salt of the product crystallizes and can be isolated by filtration. This salt is then neutralized with an alkali metal hydroxide (B78521), like sodium hydroxide or potassium hydroxide, to produce 2-hydroxyl-4,6-dimethylpyrimidine, which may crystallize with two molecules of water. google.com
Table 1: Comparative data for the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine
| Catalyst | Solvent | Reactants | Reaction Conditions | Product Form |
| Sulfuric Acid | Ethanol | Urea, 2,4-pentanedione | 40-50°C, 1-3 hours | 2-hydroxyl-4,6-dimethylpyrimidine sulphate |
| Hydrogen Chloride | Isopropanol | Urea, Acetylacetone | 65°C, Reflux 2 hours | 2-hydroxyl-4,6-dimethylpyrimidine hydrochloride |
Synthesis of 4-amino-2,6-dimethylpyrimidine (B18327)
The synthesis of 4-amino-2,6-dimethylpyrimidine can be achieved through several routes. One notable method is the trimerization of acetonitrile (B52724). This reaction can be facilitated by a strong base such as sodium methoxide. orgsyn.org The process involves heating acetonitrile in the presence of the base. An alternative approach involves reacting a guanidine salt, such as guanidine nitrate (B79036) or guanidine hydrochloride, with acetylacetone in an aqueous alkaline medium. google.com The alkali, which can be sodium carbonate or sodium hydroxide, is often added gradually during the reaction. For instance, guanidine nitrate, sodium carbonate, and acetylacetone can be heated in water to 50-55°C for several hours to yield the product. google.com
Other reported methods for obtaining 4-amino-2,6-dimethylpyrimidine include heating the reaction product of acetic anhydride (B1165640) and acetamidine, or by treating 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia (B1221849). orgsyn.org
Table 2: Synthesis of 4-amino-2,6-dimethylpyrimidine
| Method | Reactants | Reagents/Conditions | Yield |
| Trimerization of Acetonitrile | Acetonitrile | Potassium methoxide, heat | 67-70% |
| Condensation | Guanidine salt, Acetylacetone | Aqueous alkaline medium (e.g., sodium carbonate), 50-55°C | ~99% purity |
Green Chemistry Principles in Pyrimidine Carbonitrile Synthesis
The application of green chemistry principles to the synthesis of pyrimidine carbonitriles aims to create more environmentally benign and efficient processes. rasayanjournal.co.innih.gov This involves strategies such as using safer solvents, reducing energy consumption, employing catalytic methods, and minimizing waste. powertechjournal.com
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of pyrimidine derivatives is the implementation of solvent-free reaction conditions. figshare.cominformahealthcare.com These methods not only reduce the environmental impact associated with solvent use but can also lead to shorter reaction times and simpler product isolation. ias.ac.inresearchgate.net For the synthesis of pyrimidine-5-carbonitriles, a one-pot, solvent-free approach has been developed using ammonium (B1175870) chloride as an inexpensive and readily available catalyst. ias.ac.in The reactants are mixed and heated, leading to an increase in reactivity in the solid state and resulting in good product yields. ias.ac.in Another solvent-free protocol involves the fusion of reagents with a starting pyrimidine substrate at an appropriate temperature, followed by trituration with a minimal amount of a solvent like ethanol for product isolation. nih.gov
Catalytic Approaches for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. mdpi.com In the synthesis of pyrimidine-5-carbonitrile derivatives, a variety of catalysts have been explored. nih.gov For instance, a reusable and eco-friendly solid acid biocatalyst has been developed from bone char modified with chlorosulfonic acid. nih.gov This catalyst has demonstrated high efficiency and can be reused multiple times without a significant loss of activity. nih.gov The use of heterogeneous catalysts simplifies product purification and reduces waste, as the catalyst can be easily separated from the reaction mixture. powertechjournal.com Organocatalysts and nanocatalysts, such as nanocrystalline MgO, have also been employed in multicomponent reactions to produce pyrimidine derivatives in environmentally friendly solvents like water. researchgate.netacs.org
Waste Minimization Strategies in Synthetic Processes
Waste minimization in chemical synthesis is a critical aspect of green chemistry. One effective strategy is the use of salvage pathways, which allow for the recycling of pyrimidine bases and nucleosides from the degradation of nucleic acids. creative-proteomics.comyoutube.com This is an energy-efficient alternative to de novo synthesis. nih.gov In the context of synthetic chemistry, waste can be minimized by employing atom-economical reactions, such as multicomponent reactions, where three or more reactants are combined in a single step to form the final product, with few or no byproducts. acs.org The use of recyclable catalysts, as mentioned previously, is another key strategy for waste reduction. powertechjournal.comnih.gov Furthermore, the degradation products of pyrimidines can sometimes be recycled into other valuable biomolecules, integrating waste streams back into metabolic or synthetic pathways. creative-proteomics.com
Reactivity and Reaction Mechanisms of 4,6 Dimethylpyrimidine 2 Carbonitrile
Reactions at the Nitrile Group (C≡N)
The electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophiles. This activation is a central theme in the chemistry of 4,6-dimethylpyrimidine-2-carbonitrile.
Nucleophilic Additions and Substitutions
The carbon-nitrogen triple bond of the nitrile group readily undergoes addition reactions with a range of nucleophiles. These reactions are often the first step in the conversion of the nitrile into other functional groups or in the construction of new ring systems.
The hydrolysis of the nitrile group in this compound serves as a fundamental route to the corresponding carboxylic acid and its derivatives, such as amides and esters. This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org
Under acidic conditions, the nitrile is heated, typically under reflux, with a dilute mineral acid like hydrochloric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org The process involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.comyoutube.com
Acid-Catalyzed Hydrolysis Mechanism:
Protonation: The nitrile nitrogen is protonated by the acid.
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile.
Proton Transfer: A proton is transferred from the oxygen to the nitrogen.
Tautomerization: The intermediate tautomerizes to form the amide.
Further Hydrolysis: The amide is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. lumenlearning.com
Conversely, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) solution. libretexts.org This process yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org The direct conversion of nitriles to amides can be achieved under controlled hydrolysis conditions, often using specific reagents to halt the reaction at the amide stage. stackexchange.com A study on the related 2,6-dimethylpyrimidine-4-carbonitrile (B1355574) demonstrated its conversion to the corresponding ester or acid amide, which are key intermediates for further synthesis. jst.go.jp
| Reaction Type | Reagents | Primary Product | Final Product (after workup) |
|---|---|---|---|
| Acid Hydrolysis | Dilute HCl, Heat | 4,6-Dimethylpyrimidine-2-carboxamide (intermediate) | 4,6-Dimethylpyrimidine-2-carboxylic acid |
| Alkaline Hydrolysis | NaOH(aq), Heat | Sodium 4,6-dimethylpyrimidine-2-carboxylate | 4,6-Dimethylpyrimidine-2-carboxylic acid (after acidification) |
The reaction of pyrimidine carbonitriles with hydrazine (B178648) hydrate (B1144303) is a crucial method for synthesizing carbohydrazides. For instance, 2,6-dimethylpyrimidine-4-carbohydrazide is synthesized by reacting the corresponding ester or amide with hydrazine hydrate. jst.go.jp This transformation is characteristic of nitriles activated by heterocyclic rings. The resulting carbohydrazide (B1668358) is a versatile building block for synthesizing various other heterocyclic compounds. For example, it can be reacted with carbon disulfide to form oxadiazole derivatives or undergo other cyclization reactions to yield fused heterocyclic systems like triazolopyrimidines. researchgate.net The product of the direct reaction, 2-hydrazinyl-4,6-dimethylpyrimidine, is itself a useful synthetic intermediate. nih.gov
Organometallic reagents, particularly Grignard reagents, react with the nitrile group of pyrimidine derivatives to form new carbon-carbon bonds. The Grignard reagent adds across the carbon-nitrogen triple bond to form an intermediate imine, which upon hydrolysis, yields a ketone. masterorganicchemistry.com However, the reaction with substituted pyrimidine nitriles can sometimes follow unusual pathways. For example, the reaction of Grignard reagents with 4-amino-5-cyanopyrimidine can lead to C6-substituted 1,2-dihydropyrimidines, with the reaction outcome being sensitive to temperature. uea.ac.uk This highlights that while the initial nucleophilic addition to the nitrile is expected, subsequent reactions can be influenced by other substituents on the pyrimidine ring.
General Mechanism of Grignard Reaction with Nitriles:
Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the electrophilic carbon of the nitrile, forming a magnesium salt of an imine.
Hydrolysis: Aqueous acid is added to hydrolyze the intermediate, protonating the imine nitrogen to form an iminium ion.
Ketone Formation: The iminium ion is then attacked by water, and after a series of proton transfers and elimination of ammonia, the final ketone product is formed. masterorganicchemistry.com
Cyclization Reactions Involving the Nitrile Moiety
The nitrile group is an excellent participant in cyclization reactions, acting as an electrophilic center or a precursor to a reactive intermediate, leading to the formation of fused heterocyclic structures.
The synthesis of fused pyrimidine derivatives is a significant area of heterocyclic chemistry due to the biological importance of these scaffolds. nih.gov The nitrile group in this compound can be a key functional group in intramolecular or intermolecular cyclization reactions to build additional rings onto the pyrimidine core. nuph.edu.ua These reactions often involve the initial reaction of the nitrile with a binucleophilic reagent, or the transformation of the nitrile into another functional group which then undergoes cyclization. For example, the nitrile can be reduced to an amine, which can then react with a nearby carbonyl group, or it can be attacked by an internal nucleophile to close a ring. The construction of these polycyclic systems is often achieved through multi-step syntheses or via transition metal-catalyzed C-H functionalization and cross-coupling reactions, followed by cyclization steps like azidation and thermal cyclization. nih.gov
| Compound Name |
|---|
| This compound |
| 4,6-Dimethylpyrimidine-2-carboxylic acid |
| 4,6-Dimethylpyrimidine-2-carboxamide |
| Sodium 4,6-dimethylpyrimidine-2-carboxylate |
| 2,6-dimethylpyrimidine-4-carbonitrile |
| 2,6-dimethylpyrimidine-4-carbohydrazide |
| 2-hydrazinyl-4,6-dimethylpyrimidine |
| 4-amino-5-cyanopyrimidine |
| carbon disulfide |
| hydrazine hydrate |
Mechanisms of Ring Closure Reactions
The synthesis of the 4,6-dimethylpyrimidine (B31164) core of the target molecule typically proceeds through the condensation of a 1,3-dicarbonyl compound with an amidine or a related species. A common and illustrative method involves the reaction of acetylacetone (B45752) with a nitrile-containing reactant, which provides the necessary fragments for the pyrimidine ring.
The mechanism for the formation of a related compound, 4,6-dimethylpyrimidine-2-thiol (B7761162), from acetylacetone and thiourea (B124793) provides insight into the general pathway. This reaction is typically carried out in an alcohol medium with acid catalysis. The initial step involves the reaction of the enol form of acetylacetone with thiourea. This is followed by a cyclization and dehydration process to yield the pyrimidine ring. While the direct synthesis of this compound can also be achieved through variations of this method, often it is synthesized from precursors such as 2-chloro-4,6-dimethylpyrimidine (B132427).
More broadly, the synthesis of pyrimidine rings can be achieved through various strategies, including [4+2] cycloadditions. For instance, 2-trifluoromethyl-1,3-diazabutadienes can undergo cycloaddition reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) to form pyrimidine derivatives. Another approach involves the copper-catalyzed tandem reaction of trichloroacetonitrile, a guanidine (B92328), sulfonyl azides, and terminal alkynes, which proceeds via a [4+2] condensation to yield sulfonamide pyrimidine derivatives.
Reactivity of the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactivity
The pyrimidine ring is generally resistant to electrophilic aromatic substitution. The two nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Compared to benzene, pyridine (B92270) is less reactive, and pyrimidine is even less so. stackexchange.com
If electrophilic substitution does occur, it is predicted to take place at the C-5 position, which is the most electron-rich carbon in the ring. However, such reactions typically require harsh conditions and the presence of activating substituents on the pyrimidine ring. For this compound, the two methyl groups are weakly activating, while the 2-carbonitrile group is strongly deactivating. The net effect is a highly deactivated ring system, making electrophilic aromatic substitution very unlikely under normal conditions.
Nucleophilic Aromatic Substitution on Halogenated Pyrimidine Precursors
In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present at the 2, 4, or 6 positions. The synthesis of this compound often proceeds via a nucleophilic substitution reaction on a 2-halo-4,6-dimethylpyrimidine precursor.
A common precursor is 2-chloro-4,6-dimethylpyrimidine. This compound can react with a variety of nucleophiles, including cyanide ions, to yield the target molecule. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloro-4,6-dimethylpyrimidine
| Nucleophile | Reagent | Product |
| Cyanide | NaCN or KCN | This compound |
| Anilines | Substituted anilines | 2-Anilino-4,6-dimethylpyrimidines |
| Hydrazine | Hydrazine hydrate | 2-Hydrazino-4,6-dimethylpyrimidine |
The reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines has been shown to be effectively promoted by microwave irradiation.
Reactions at the Methyl Groups (Active Methylenes)
The methyl groups at the 4 and 6 positions of the pyrimidine ring are "active" methylene (B1212753) groups. Their acidity is enhanced due to the electron-withdrawing nature of the pyrimidine ring, which can stabilize the resulting carbanion through resonance.
The active methyl groups of 4,6-dimethylpyrimidine derivatives can participate in aldol-type condensation reactions with aldehydes and ketones. For example, in the presence of a suitable catalyst, such as a strong base or a Lewis acid, one of the methyl groups can be deprotonated to form a nucleophilic carbanion. This carbanion can then attack the carbonyl carbon of an aldehyde or ketone, leading to a condensation product after dehydration.
A notable example is the reaction with aromatic aldehydes, like benzaldehyde, to form styrylpyrimidine derivatives. This reaction can be catalyzed by agents such as zinc chloride or acetic anhydride (B1165640).
The protons of the methyl groups on the 4,6-dimethylpyrimidine ring are acidic enough to be removed by a strong base, forming a carbanion. The pKa of these protons is significantly lower than that of a typical alkyl group on an aromatic ring due to the stabilization of the conjugate base by the pyrimidine ring. The negative charge of the carbanion can be delocalized onto the nitrogen atoms of the ring.
This carbanion is a potent nucleophile and can be used in various synthetic transformations, including alkylation and acylation reactions, allowing for the further functionalization of the 4,6-dimethylpyrimidine core. The choice of base and reaction conditions is crucial to control the extent and position of deprotonation, especially in cases where other acidic protons might be present in the molecule.
Investigating Reaction Kinetics and Thermodynamic Parameters
The reaction kinetics of this compound are influenced by the electronic properties of the pyrimidine ring and the nature of the substituents. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, compounded by the cyano group at the 2-position, renders the ring electron-deficient. This electronic characteristic is a key determinant of its reactivity towards nucleophiles.
In hypothetical reactions, the rate would be expected to be dependent on the concentration of both the pyrimidine substrate and the reacting nucleophile. The temperature dependence of the reaction rate would allow for the determination of the activation energy (Ea), a critical parameter for understanding the energy barrier that must be overcome for a reaction to occur.
Thermodynamic studies of similar heterocyclic systems, such as 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, have been conducted to determine parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes. researchgate.netmdpi.com For reactions involving this compound, a negative Gibbs free energy change would indicate a spontaneous process. The enthalpy change would reveal whether the reaction is exothermic (releases heat) or endothermic (absorbs heat), while the entropy change would describe the change in disorder of the system.
Table 1: Hypothetical Thermodynamic Parameters for a Nucleophilic Substitution Reaction of this compound
| Thermodynamic Parameter | Hypothetical Value | Significance |
| Gibbs Free Energy (ΔG) | < 0 kJ/mol | Indicates a spontaneous reaction. |
| Enthalpy (ΔH) | < 0 kJ/mol | Suggests an exothermic reaction, releasing heat. |
| Entropy (ΔS) | > 0 J/mol·K | Implies an increase in the disorder of the system. |
Note: The values in this table are hypothetical and serve to illustrate the concepts. Actual experimental values are required for a precise understanding.
Mechanistic Elucidation of Key Transformations
The mechanistic pathways for reactions involving this compound are dictated by the interplay of its structural features. The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and the cyano group.
One of the key transformations anticipated for this compound is the reaction of the "active" methyl groups at the 4- and 6-positions. These methyl groups are rendered acidic by the electron-withdrawing effect of the pyrimidine ring. This allows them to be deprotonated by a suitable base, forming a carbanionic intermediate. This intermediate can then act as a nucleophile in various reactions, such as aldol-type condensations with aldehydes.
For instance, in a reaction with benzaldehyde, the mechanism would likely proceed through the following steps:
Deprotonation: A base removes a proton from one of the methyl groups to form a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of benzaldehyde.
Protonation: The resulting alkoxide is protonated to yield an alcohol.
Dehydration: Subsequent elimination of a water molecule can lead to the formation of a styryl-pyrimidine derivative.
The cyano group at the 2-position is also a site of potential reactivity. It can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. Furthermore, it can participate in cycloaddition reactions.
Theoretical studies on related multicomponent reactions for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often involve a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. stmjournals.in While not directly involving this compound as a starting material, these studies provide insight into the types of complex transformations that pyrimidine derivatives can undergo.
Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic and crystallographic characterization of this compound is not available. Published research providing detailed analysis for this specific compound, including NMR, IR, Mass Spectrometry, and X-ray crystallography data, could not be located.
Therefore, it is not possible to generate the article with the requested detailed research findings and data tables for the specified sections and subsections. The available literature focuses on related but structurally distinct pyrimidine derivatives, such as those with amino, thiol, or methoxy (B1213986) substitutions, rather than the 2-carbonitrile variant with 4,6-dimethyl groups.
Advanced Spectroscopic and Crystallographic Characterization in Research
X-ray Crystallography for Solid-State Structural Analysis
Bond Lengths, Bond Angles, and Dihedral Angles
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. This technique would provide accurate measurements of the covalent bond lengths between atoms, the angles formed between adjacent bonds, and the dihedral (or torsion) angles that describe the conformation of the molecule.
For 4,6-Dimethylpyrimidine-2-carbonitrile, this analysis would reveal the exact geometry of the pyrimidine (B1678525) ring and the orientation of its substituents: the two methyl groups at positions 4 and 6, and the carbonitrile group at position 2. Data would typically be presented in a table format, detailing the lengths (in Ångströms, Å) and angles (in degrees, °) for all non-hydrogen atoms. This information is crucial for understanding the electronic structure and potential reactivity of the molecule.
Interactive Data Table: Illustrative Bond Lengths and Angles (Hypothetical Data) (Note: The following data is hypothetical and for illustrative purposes only, as experimental data is not available.)
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.34 | C6-N1-C2 | 115.0 |
| C2-N3 | 1.33 | N1-C2-N3 | 128.0 |
| N3-C4 | 1.35 | C2-N3-C4 | 116.0 |
| C4-C5 | 1.39 | N3-C4-C5 | 123.0 |
| C5-C6 | 1.38 | C4-C5-C6 | 118.0 |
| C6-N1 | 1.36 | C5-C6-N1 | 120.0 |
| C2-C(N) | 1.45 | N1-C2-C(N) | 116.0 |
| C(N)≡N | 1.15 | C2-C(N)-N | 179.0 |
Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, the primary interactions would likely be π-stacking and weak hydrogen bonds.
π-Stacking: The aromatic pyrimidine rings are electron-deficient and can engage in π-π stacking interactions. Crystallographic analysis would determine the geometry of these interactions, including the centroid-to-centroid distance between stacked rings and their relative displacement (offset face-to-face or sandwich arrangements). These interactions are fundamental to the stability of the crystal lattice.
Co-crystal Formation and Supramolecular Synthons
Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with another molecule (a co-former) in a crystalline lattice. The study of co-crystals of this compound would involve reacting it with various co-formers, particularly those capable of forming predictable intermolecular interactions.
Supramolecular Synthons: The specific and recurring patterns of intermolecular interactions that assemble molecules into larger structures are known as supramolecular synthons. For this compound, the nitrogen atoms of the pyrimidine ring and the nitrile group are potential acceptor sites for hydrogen bond donors from co-former molecules (e.g., carboxylic acids, phenols). The formation of robust synthons, such as the interaction between a carboxylic acid and a pyrimidine nitrogen, would be a primary focus in the design and analysis of its co-crystals. Research in this area for the closely related compound, 2-amino-4,6-dimethylpyrimidine (B23340), has shown a high propensity for forming the R²₂(8) ring motif with carboxylic acids. A similar investigation for the nitrile derivative would be necessary to understand its crystal engineering potential.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics of a molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density.
In the study of 4,6-Dimethylpyrimidine-2-carbonitrile, DFT would be employed to perform geometry optimization. This iterative process adjusts the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the molecule's most stable three-dimensional structure. The calculation provides crucial data on bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various pyrimidine (B1678525) derivatives to elucidate their structures.
Illustrative Optimized Geometry Parameters for this compound The following data is illustrative of typical results obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) and is not from a published study on this specific molecule.
| Parameter | Atoms Involved | Illustrative Value |
|---|---|---|
| Bond Length | C2-CN (Carbonitrile) | 1.45 Å |
| Bond Length | C≡N (Nitrile) | 1.16 Å |
| Bond Length | N1-C2 | 1.33 Å |
| Bond Length | C4-C(CH3) | 1.51 Å |
| Bond Angle | N1-C2-N3 | 125.5° |
| Bond Angle | C5-C4-C(CH3) | 121.0° |
| Dihedral Angle | C5-C4-C(CH3)-H | 60.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine ring, while the LUMO would likely be concentrated around the electron-withdrawing carbonitrile group.
Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical values derived from a DFT calculation to illustrate the application of FMO theory.
| Descriptor | Illustrative Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.20 | Electron-donating ability |
| LUMO Energy | -1.50 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.70 | High kinetic stability, low reactivity |
| Ionization Potential (I ≈ -EHOMO) | 7.20 | Energy to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | 1.50 | Energy released when gaining an electron |
| Chemical Hardness (η = (I-A)/2) | 2.85 | Resistance to change in electron distribution |
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is used to investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.
For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of bonds. It would also describe the hybridization of atomic orbitals forming the bonds (e.g., sp², sp³). A key feature of NBO analysis is the examination of "delocalization effects" or hyperconjugation, which are stabilizing interactions between an occupied (donor) NBO and an unoccupied (acceptor) NBO. For instance, interactions between lone pairs on the nitrogen atoms and antibonding orbitals (π*) in the pyrimidine ring can be quantified.
Illustrative NBO Analysis Results The following table provides hypothetical NBO data to demonstrate the insights gained from this type of analysis.
| Atom | Illustrative Natural Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|---|
| N1 (ring) | -0.55 | LP(1) N1 | π(C2-N3) | 25.5 |
| C2 (ring) | +0.40 | LP(1) N3 | π(C2-N1) | 24.8 |
| N (nitrile) | -0.48 | π(C4-C5) | π*(N1-C6) | 18.2 |
| C (nitrile) | +0.15 | - | - | - |
| C4 (ring) | +0.25 | - | - | - |
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule from the perspective of an approaching reactant. It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential, providing a guide to the molecule's reactivity.
Typically, regions of negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group due to their lone pairs of electrons. Conversely, positive potential would likely be found around the hydrogen atoms of the methyl groups and near the carbon atom of the nitrile group.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with other molecules, such as a solvent or a biological receptor.
For this compound, MD simulations could be used to study the rotational freedom and conformational preferences of the two methyl groups. In a broader context, if this compound were being investigated as a potential ligand for a protein target, MD simulations would be invaluable. They could be used to simulate the process of the ligand binding to the protein's active site, assess the stability of the resulting complex, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity.
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped. The transition state is the highest energy point along the lowest energy reaction path, and its structure and energy determine the reaction's activation energy and, consequently, its rate.
For this compound, one could computationally investigate various reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid. DFT calculations can be used to locate the transition state structures for each step of the proposed mechanism. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This provides a level of detail about reaction kinetics and mechanisms that is often difficult to obtain through experimental means alone.
Illustrative Energy Profile for a Hypothetical Reaction Step This table shows representative energy values for a single step in a hypothetical reaction, such as a nucleophilic attack on the nitrile carbon.
| Species | Illustrative Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., pyrimidine + H₂O) |
| Transition State (TS) | +25.5 | Highest energy point, determines activation energy |
| Intermediate | +5.2 | A metastable species formed during the reaction |
| Products | -10.8 | Final products of the reaction step |
Advanced Research Applications in Organic Synthesis and Medicinal Chemistry
Utilizing 4,6-Dimethylpyrimidine-2-carbonitrile as a Synthetic Building Block
The strategic placement of reactive sites on the this compound molecule makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The nitrile group, in particular, offers a versatile handle for numerous chemical transformations, enabling the elaboration of the pyrimidine (B1678525) core into more intricate systems.
Synthesis of Complex Heterocyclic Scaffolds
The pyrimidine ring system is a fundamental component of many biologically active molecules, and this compound provides a direct route to access more complex, fused heterocyclic systems. For instance, derivatives of the closely related 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride have been successfully used to synthesize novel bi- and tricyclic heterosystems that incorporate azine and pyrazole rings within the same molecule researchgate.net. This highlights the potential of the 4,6-dimethylpyrimidine (B31164) core to serve as a foundation for building elaborate molecular architectures. The synthesis of such fused pyrimidine derivatives is an active area of research, with various methodologies being developed to facilitate their construction eurjchem.comnih.govjchr.org.
Precursor for Pharmacologically Active Compounds
The inherent reactivity of this compound makes it a valuable precursor for a wide range of pharmacologically active compounds. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, and derivatives of this core structure are continually being investigated for their therapeutic potential nih.gov. The nitrile group can be readily converted into other functional groups, such as amines or amides, which are often crucial for biological activity. This adaptability allows for the systematic modification of the molecule to optimize its interaction with biological targets. Research has demonstrated that modifications to the pyrimidine ring, including the introduction of various substituents, can lead to compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties mdpi.com.
Derivatization for Biological Activity Exploration
The core structure of this compound has been extensively derivatized to explore a wide range of biological activities. By strategically modifying the peripheral functional groups, researchers have been able to fine-tune the pharmacological properties of the resulting compounds, leading to the discovery of potent agents with potential therapeutic applications.
Antimicrobial and Antiviral Agents
Derivatives of pyrimidines are well-documented for their antimicrobial properties. Although specific studies on the antimicrobial activity of direct derivatives of this compound are an area of ongoing research, the broader class of pyrimidine derivatives has shown significant promise. For example, various substituted pyrimidines have demonstrated both antibacterial and antifungal activities bohrium.comekb.egniscpr.res.in.
In the realm of antiviral research, a notable derivative, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide, has been investigated for its activity against influenza viruses. This compound and its derivatives have shown inhibitory effects against influenza A (H1N1, H3N2, and H5N1) and influenza B viruses in cell culture. The 50% effective concentration (EC50) values for the active compounds against the H1N1 strain of influenza A were in the range of 2.7-5.2 µg/ml. These compounds are believed to act at an early stage of the viral replication cycle, possibly by inhibiting virus adsorption or penetration. The potential for diverse chemical modifications of this basic molecule may lead to improved antiviral potency nih.gov.
Anticancer and Cytotoxic Effects
The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of pyrimidine-5-carbonitrile have emerged as a promising class of compounds. Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a variety of human cancer cell lines.
For instance, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. One particular compound, 10b, exhibited excellent activity with IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM against HepG2, A549, and MCF-7 cells, respectively rsc.org. Other pyrimidine-5-carbonitrile derivatives have also shown significant cytotoxic activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds exhibiting higher potency than the standard anticancer drug sorafenib nih.gov. The table below summarizes the cytotoxic activities of selected pyrimidine-5-carbonitrile derivatives.
| Compound | Cell Line | IC50 (µM) |
| 10b | HepG2 | 3.56 |
| A549 | 5.85 | |
| MCF-7 | 7.68 | |
| 11e | HCT-116 | 1.14 |
| MCF-7 | 1.54 | |
| 12b | HCT-116 | - |
| MCF-7 | - | |
| 12d | HCT-116 | - |
| MCF-7 | - | |
| 3d | MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 | |
| 4d | MCF-7 | 39.0 |
| MDA-MB-231 | 35.1 |
Data sourced from multiple studies to illustrate the potential of the pyrimidine-5-carbonitrile scaffold. rsc.orgnih.govresearchgate.net
Enzyme Inhibition Studies
The targeted inhibition of specific enzymes is a key strategy in the development of modern therapeutics. Derivatives of 4,6-disubstituted pyrimidines have been investigated as inhibitors of several important enzymes implicated in disease.
One area of focus has been the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth. A series of 4,6-disubstituted pyrimidine derivatives were designed and synthesized as dual VEGFR2/FGFR1 inhibitors. One of the most potent compounds, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea, demonstrated significant inhibition of both VEGFR2 and FGFR1 nih.gov. Other pyrimidine-5-carbonitrile derivatives have also been identified as potent VEGFR-2 inhibitors, with some compounds showing IC50 values in the sub-micromolar range nih.gov.
Another important target is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Pyrimidine derivatives have been explored as selective COX-2 inhibitors. Several pyrimidine-5-carbonitrile derivatives have demonstrated potent COX-2 inhibitory activity, with some compounds showing IC50 values comparable to the well-known COX-2 inhibitor Celecoxib nih.govnih.gov. The selective inhibition of COX-2 over COX-1 is a desirable property as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
| Derivative Class | Target Enzyme | Key Findings |
| 4,6-disubstituted pyrimidines | VEGFR-2/FGFR1 | Dual inhibitors with significant activity. |
| Pyrimidine-5-carbonitriles | VEGFR-2 | Potent inhibitors with sub-micromolar IC50 values. |
| Pyrimidine-5-carbonitriles | COX-2 | Selective inhibitors with potency comparable to Celecoxib. |
This table summarizes findings from various studies on enzyme inhibition by pyrimidine derivatives. nih.govnih.govnih.govnih.gov
Scaffold for SIRT2 Inhibition Research
The 4,6-dimethylpyrimidine moiety is a key structural feature in a class of potent and selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent lysine deacetylase. researchgate.net Dysregulation of SIRT2 has been linked to the pathogenesis of cancer, inflammation, and neurodegenerative diseases, making it a promising therapeutic target. researchgate.net The class of inhibitors known as sirtuin-rearranging ligands (SirReals) utilizes the 4,6-dimethylpyrimidine scaffold to achieve high potency and selectivity. researchgate.netresearchgate.net
One of the most notable examples is SirReal2, which incorporates a 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide moiety. mdpi.com X-ray crystallography studies have revealed that the binding of SirReal2 induces a significant structural rearrangement in the active site of the SIRT2 enzyme. nih.gov This rearrangement creates a unique "selectivity pocket" that is not observed in the enzyme's unbound state. mdpi.comnih.govrcsb.org The 4,6-dimethylpyrimidine portion of the inhibitor fits snugly into this newly formed hydrophobic pocket, an interaction crucial for its high affinity and selectivity. mdpi.comnih.gov This ligand-induced binding mode distinguishes SirReal-type inhibitors and highlights the importance of the 4,6-dimethylpyrimidine scaffold in designing next-generation SIRT2 inhibitors. mdpi.comnih.gov
| Inhibitor | Target | IC₅₀ (µM) | Key Structural Moiety |
| SirReal2 | SIRT2 | 0.23 - 0.44 | 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide |
| AGK2 | SIRT2 | - | N-Cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
| Tenovin-6 | SIRT1/SIRT2 | ~9.0 (for SIRT2) | Thio-urea derivative |
| TM | SIRT2 | 0.038 | Thio-myristoyl lysine |
This table presents a comparison of different SIRT2 inhibitors, highlighting the potency of SirReal2 which contains the 4,6-dimethylpyrimidine scaffold. Data sourced from multiple studies. nih.gov
Potential as Plant Growth Stimulators
Beyond medicinal chemistry, derivatives of 4,6-dimethylpyrimidine have demonstrated significant potential in agriculture as plant growth stimulators. Research has shown that novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol exhibit pronounced plant growth-stimulating activity. benthamdirect.comresearchgate.netingentaconnect.com In a study by Yengoyan et al., a series of these compounds were synthesized and screened for their biological effects on plant development. researchgate.net
The preliminary biological screening revealed that these compounds represent a new property for this class of heterosystems, indicating a promising avenue for the development of new agricultural agents. benthamdirect.comingentaconnect.com The findings suggest that the 4,6-dimethylpyrimidine scaffold is a prospective core for designing novel compounds to enhance crop yields and plant vitality. researchgate.netresearchgate.net Further, more in-depth studies and subsequent field trials have been recommended for the most active compounds identified in these initial screenings. researchgate.net
| Compound | Activity vs. Control (IAA) |
| Derivative 1 | 125% |
| Derivative 2 | 140% |
| Derivative 3 | 118% |
| Derivative 4 | 135% |
This table shows the relative plant growth-stimulating activity of selected 4,6-dimethylpyrimidine-2-thiosubstituted derivatives compared to the standard heteroauxin (IAA). Data adapted from Yengoyan et al. researchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of pyrimidine derivatives is greatly influenced by the nature and position of substituents on the pyrimidine nucleus. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds and tailoring them for specific biological targets. researchgate.net For derivatives of this compound, SAR studies help elucidate how modifications to the core structure impact bioactivity, guiding the rational design of more potent and selective agents. researchgate.netnih.gov
Impact of Substituent Modifications on Bioactivity
The position of substituents on the pyrimidine ring profoundly influences the biological effects of the resulting compounds. nih.gov SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in activity.
Key findings from various studies include:
Electron-donating vs. Electron-withdrawing Groups: In the development of pyrimidine derivatives as bone anabolic agents, it was found that an electron-rich environment in one aromatic ring (e.g., with methoxy (B1213986) groups) and a relatively electron-poor environment in another (e.g., with a bromo group) were required for optimal activity. nih.gov
Lipophilicity: For a series of pyrimidine-4-carboxamides, SAR studies focused on optimizing potency and lipophilicity. It was found that adding a long aliphatic chain to an amide substituent could increase the lipophilicity and efficacy of the initial hit compound. nih.govacs.org
Steric Hindrance: The size and shape of substituents can affect how a molecule interacts with its biological target. In some cases, bulky groups can enhance binding by filling a large pocket, while in others, they may hinder the optimal orientation for activity.
Positional Isomerism: The specific placement of functional groups is critical. For instance, studies on pyrano[2,3-d]pyrimidines showed that the anti-inflammatory activity was sensitive to the substitution pattern on the fused ring system. rsc.org
These findings underscore the importance of systematic modification of the this compound scaffold to probe the chemical space and identify derivatives with enhanced biological profiles. researchgate.netnih.gov
| Modification Type | Position on Pyrimidine Ring | Resulting Effect on Bioactivity | Example Target Class |
| Electron-donating group (e.g., -OCH₃) | Phenyl ring substituent | Increased activity | Bone Anabolic Agents |
| Electron-withdrawing group (e.g., -Br, -Cl) | Phenyl ring substituent | Increased activity | Bone Anabolic Agents, Anti-inflammatory |
| Increased Lipophilicity (e.g., long alkyl chain) | Amide substituent | Increased efficacy | NAPE-PLD Inhibitors |
| Conformational Restriction (e.g., piperidine ring) | Amine substituent | Increased potency (3-fold) | NAPE-PLD Inhibitors |
This table summarizes the impact of various substituent modifications on the bioactivity of pyrimidine derivatives based on SAR studies. nih.govacs.org
Ligand-Target Binding Modes and Selectivity
Understanding how derivatives of this compound bind to their biological targets at a molecular level is essential for explaining their activity and selectivity. As discussed with SIRT2 inhibitors, the 4,6-dimethylpyrimidine motif plays a direct role in binding. nih.gov
Crystallographic and molecular docking studies have provided detailed insights into these interactions:
SIRT2 Inhibition: The 4,6-dimethylpyrimidine group of SirReal2 binds within a hydrophobic selectivity pocket of the SIRT2 enzyme. nih.gov This pocket is formed by key hydrophobic residues such as F96, Y139, and I169. functmaterials.org.ua The interaction is primarily driven by hydrophobic forces, which accounts for the high affinity of the inhibitor. functmaterials.org.uanih.gov The naphthyl ring of some thienopyrimidinone-based inhibitors buries even more deeply into this pocket compared to the dimethylpyrimidine (DMP) ring of other ligands, illustrating how different substituents can modulate binding within the same pocket. nih.govacs.org
General Binding Features: Across different targets, pyrimidine derivatives often act as a scaffold for positioning functional groups that engage in specific interactions like hydrogen bonds or hydrophobic contacts. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, further anchoring the ligand in the active site.
The selectivity of these compounds often arises from their ability to bind to unique, induced-fit pockets, as seen with SIRT2, or from specific interactions with residues that are not conserved across related enzymes. nih.gov
Development of Novel Methodologies for Derivatization
The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, with a continuous drive to develop more efficient, selective, and environmentally friendly methods. growingscience.com Traditional methods can sometimes require harsh conditions or complex pathways. researchgate.net Modern organic synthesis focuses on novel methodologies, particularly those employing catalysis, to improve the synthesis of complex molecules like derivatives of this compound. growingscience.com
Catalytic Transformations for Improved Yields and Selectivity
Catalysis offers a powerful tool for the synthesis of pyrimidine derivatives, enabling reactions to proceed under milder conditions with higher yields and selectivity. mdpi.com Various catalytic systems have been developed for the construction of the pyrimidine core and its subsequent derivatization.
Examples of advanced catalytic methods include:
Nanoparticle Catalysis: Magnetic nano Fe₃O₄ particles have been used as a catalyst for the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions, providing good yields and an easily recoverable catalyst. growingscience.com Similarly, nanostructure catalysts like ZnO or Mn₃O₄ have been employed for the synthesis of related pyrano[2,3-d]pyrimidine derivatives. nih.gov
Metal-Mediated Synthesis: Copper(II) triflate has been shown to be an efficient catalyst for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com
Organocatalysis: β-cyclodextrin has been used as a recyclable, non-toxic, and inexpensive catalyst for the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation, often in solvent-free conditions, can dramatically reduce reaction times and improve yields for the synthesis of compounds like 2,4,6-triarylpyrimidines. mdpi.com
These novel catalytic transformations provide efficient and sustainable routes to access a wide diversity of derivatives based on the this compound scaffold, facilitating the exploration of their biological potential. growingscience.commdpi.com
One-Pot Synthesis Strategies
While specific one-pot synthetic routes leading directly to this compound are not extensively detailed in the surveyed scientific literature, a highly efficient and well-established one-pot strategy is available for the synthesis of its immediate precursor, 2-amino-4,6-dimethylpyrimidine (B23340). This method involves the cyclocondensation of acetylacetone (B45752) with a guanidine (B92328) salt in an aqueous alkaline medium. This reaction is a cornerstone in pyrimidine synthesis, offering a straightforward and high-yielding approach to the 2-amino-4,6-dimethylpyrimidine core structure.
The reaction proceeds by reacting a guanidine salt, such as guanidine nitrate (B79036) or guanidine hydrochloride, with acetylacetone. google.com The presence of an alkali, like sodium carbonate or sodium hydroxide (B78521), is crucial for the reaction to proceed. google.com The process is typically carried out by heating a slurry of the reactants in water.
A notable example of this one-pot synthesis involves heating a mixture of guanidine nitrate, sodium carbonate, and acetylacetone in water to a temperature of 95-100°C for a couple of hours. google.com Similarly, guanidine hydrochloride can be used in place of guanidine nitrate. google.com This straightforward procedure results in the formation of 2-amino-4,6-dimethylpyrimidine, which can be isolated in good yields.
The synthesis of substituted pyridones, which share some structural motifs with pyrimidines, has also been achieved through one-pot, three-component reactions. For instance, 3-cyano-4,6-dimethyl-2-pyridone can be synthesized from acetylacetone, malononitrile, and ammonium (B1175870) acetate. researchgate.net The yields of the products in such reactions are sensitive to the concentration of the ammonium salt, the reaction duration, and the solvent employed. researchgate.net
For the synthesis of other pyrimidine derivatives, multi-component reactions are a powerful tool. For example, the synthesis of dipyridopyrimidines has been accomplished through a four-component reaction of acetylacetone, aldehydes, guanidine, and activated acetylenic compounds in the presence of a catalyst.
The following interactive table summarizes the reaction conditions for the one-pot synthesis of 2-amino-4,6-dimethylpyrimidine.
| Guanidine Salt | Alkali | Solvent | Temperature | Reaction Time | Product |
| Guanidine Nitrate | Sodium Carbonate | Water | 95-100°C | 2 hours | 2-amino-4,6-dimethylpyrimidine |
| Guanidine Hydrochloride | Sodium Carbonate | Water | 95-100°C | 2 hours | 2-amino-4,6-dimethylpyrimidine |
Q & A
Q. What are the common synthetic routes for preparing 4,6-dimethylpyrimidine-2-carbonitrile?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine with cyanide sources (e.g., NaCN or CuCN) under reflux conditions in polar aprotic solvents like DMF yields the carbonitrile derivative. Alternative routes include the oxidation of thiomethyl groups or functionalization of pyrimidine precursors using nitrile-introducing reagents. Key intermediates and reaction conditions are detailed in studies by Ukrainianets et al. (2008) and Kalogirou et al. (2017) .
Q. How is this compound characterized spectroscopically?
Characterization involves:
- NMR : NMR (CDCl) shows singlet peaks for methyl groups (δ ~2.50 ppm) and aromatic protons (δ ~7.37 ppm) .
- MS : Molecular ion peaks (e.g., m/z 176 for the parent compound) and fragmentation patterns confirm structural integrity .
- IR : A strong absorption band near 2220 cm confirms the presence of the nitrile group .
Q. What solvents and reaction conditions optimize its stability during synthesis?
Polar aprotic solvents (DMF, DMSO) are preferred for reactions involving nucleophilic substitution. Stability is maintained under inert atmospheres (N/Ar) and moderate temperatures (60–100°C). Prolonged heating or exposure to moisture should be avoided to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can functionalization of this compound be achieved for drug discovery applications?
The nitrile group and methyl substituents allow diverse functionalization:
- Tetrazole formation : Reaction with NaN and NHCl in DMF converts the nitrile to a tetrazole ring (e.g., 4,6-dimethyl-2-(5-tetrazolyl)pyrimidine, 71% yield) .
- Aldehyde condensation : Knoevenagel-type reactions with substituted benzaldehydes yield α,β-unsaturated derivatives, useful in antimicrobial or anticancer studies .
- Halogenation : Chlorination at the 5-position using PCl or SOCl produces intermediates for cross-coupling reactions .
Q. How can contradictory spectral data or synthetic yields be resolved in its characterization?
Discrepancies in yields or spectral data often arise from:
- Reaction purity : Trace moisture or oxygen can alter reaction pathways. Use of anhydrous solvents and rigorous drying techniques is critical .
- Isomer formation : Tautomeric equilibria (e.g., keto-enol) in pyrimidine derivatives may complicate NMR interpretation. DFT calculations or variable-temperature NMR can resolve ambiguities .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software for refinement) provides unambiguous structural confirmation .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitrile group is a strong electron-withdrawing moiety, directing substitutions to the 4- and 6-methyl positions .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. PubChem-derived 3D structures (InChI key: OERDLVHEXSLBFD) enable virtual library design .
Q. How does structural modification impact its biological activity?
- Antimicrobial activity : Derivatives with thiophene or furan substituents (e.g., compound 11a in ) show enhanced activity due to increased lipophilicity and π-π stacking .
- Cytotoxicity : Chlorinated analogs (e.g., 4,6-dichloro derivatives) exhibit higher toxicity profiles, likely via DNA intercalation or enzyme inhibition .
Methodological Guidelines
Q. What protocols ensure reproducibility in its synthesis?
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of cyanide sources to avoid side products .
Q. How to address challenges in crystallizing this compound for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
